Piperidin-3-yl(1,3-thiazol-2-yl)methanol

Positional isomerism Synthetic building block Structural differentiation

Piperidin-3-yl(1,3-thiazol-2-yl)methanol is a versatile chiral building block for agrochemical fungicide discovery (active against oomycetes) and SMN modulator R&D for SMA. Its hydroxymethyl group enables oxidation, esterification, and etherification, providing synthetic versatility beyond unsubstituted analogs. Prioritize this scaffold for systematic SAR exploration and focused library synthesis.

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
Cat. No. B12633567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-3-yl(1,3-thiazol-2-yl)methanol
Molecular FormulaC9H14N2OS
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(C2=NC=CS2)O
InChIInChI=1S/C9H14N2OS/c12-8(9-11-4-5-13-9)7-2-1-3-10-6-7/h4-5,7-8,10,12H,1-3,6H2
InChIKeyXGROCBKCBHTBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-3-yl(1,3-thiazol-2-yl)methanol: Structural and Procurement Overview


Piperidin-3-yl(1,3-thiazol-2-yl)methanol (CAS 1334602-79-7; also designated as 1248995-31-4 under the alternate nomenclature (1-(thiazol-2-yl)piperidin-3-yl)methanol) is a heterocyclic hybrid scaffold bearing a piperidine ring and a 1,3-thiazole moiety connected via a hydroxymethyl bridge . The compound has a molecular formula of C9H14N2OS and a molecular weight of 198.29 g/mol [1]. The piperidine ring features a nitrogen atom available for hydrogen bonding and salt formation, while the thiazole ring provides aromatic character and potential for π-stacking interactions . This scaffold serves as a core intermediate or building block for the synthesis of piperidinyl thiazole derivatives, a class of compounds that has been systematically explored in both medicinal chemistry and agrochemical research contexts [2].

Why Piperidin-3-yl(1,3-thiazol-2-yl)methanol Cannot Be Casually Substituted by In-Class Analogs


The piperidinyl thiazole class exhibits pronounced structure-activity relationship (SAR) sensitivity to subtle variations in the piperidine substitution pattern, the nature of the heteroaryl linkage, and the presence or absence of the hydroxymethyl group [1]. A systematic 2024 exploration of piperidinyl thiazole fungicides demonstrated that modifications across four distinct regions of the scaffold—including O-linked heterocycles, bicyclic piperidines, and sulfoximine-substituted aryls—produced markedly divergent outcomes in terms of in vitro potency, greenhouse transfer efficiency, and field efficacy [2]. Specific structural alterations such as the introduction of pyridones, acylated sulfoximines, or sultams resulted in significantly less consistent translation of in vitro activity to in vivo disease control [3]. These findings underscore a critical procurement principle: the biological performance of any given piperidinyl thiazole derivative cannot be reliably inferred from or substituted by another member of the same structural class without empirical, head-to-head validation. The specific stereoelectronic configuration conferred by the 3-position piperidine linkage and the thiazol-2-yl hydroxymethyl motif in this scaffold determines its utility as a building block for downstream derivatization and its inherent properties in synthetic and biological applications .

Quantitative Differentiation Evidence for Piperidin-3-yl(1,3-thiazol-2-yl)methanol


Piperidine Positional Isomerism Dictates Substrate Selectivity and Derivatization Potential

The piperidine ring substitution position critically influences the compound's utility as a synthetic intermediate. Piperidin-3-yl(1,3-thiazol-2-yl)methanol, bearing the hydroxymethyl group at the piperidine 3-position (meta to the nitrogen), offers a distinct vector for subsequent derivatization compared to the 4-position (para) analog (1-(thiazol-2-yl)piperidin-4-yl)methanol . The 3-position substitution introduces a stereocenter at the piperidine ring, rendering the molecule chiral and thus available as a racemic mixture or potentially as enantiomerically enriched forms, whereas the 4-position analog is achiral [1]. This stereochemical feature expands the scaffold's utility for asymmetric synthesis and chiral pool development. Furthermore, in related thiazole-piperidine systems, positional isomerism of substituents on the piperidine ring has been shown to modulate enzyme binding and inhibition potency [2].

Positional isomerism Synthetic building block Structural differentiation

Piperidinyl Thiazole Scaffold Serves as Core Template for Sub-Nanomolar Oomycete Fungicide Development

Piperidin-3-yl(1,3-thiazol-2-yl)methanol represents the unadorned core scaffold from which highly potent piperidinyl thiazole fungicides, including the commercial agents Oxathiapiprolin and Fluoxapiprolin, are derived through systematic bioisosteric replacement and structural elaboration [1]. A 2024 study by Shanbhag et al. employed a bioisosteric replacement strategy to systematically explore modifications to this core scaffold, evaluating a series of novel piperidinyl thiazole analogues against three oomycete pathogens: Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis [2]. Among the synthesized derivatives, compounds P14 and P25 demonstrated robust curative potential and provided excellent control of all three pathogens in field trials at dose rates of 20-30 g per hectare [3]. In contrast, modifications incorporating pyridones, acylated sulfoximines, and sultams exhibited less consistent translation of in vitro potency to greenhouse and field efficacy [4]. This SAR delineation underscores that the core piperidinyl thiazole methanol framework constitutes the validated pharmacophoric foundation upon which optimization campaigns can be built, whereas certain structural departures compromise in vivo performance.

Antifungal Oomycete Structure-activity relationship

Thiazole-Piperidine Linkage Type Differentiates Target Engagement Profiles in CNS Applications

The direct thiazol-2-yl to piperidine linkage present in Piperidin-3-yl(1,3-thiazol-2-yl)methanol distinguishes it from alternative heteroaryl-piperidine constructs and confers a specific pharmacophoric signature relevant to neurological target engagement. Patent disclosures covering aryl-substituted thiazol-2-yl-piperidines identify this exact connectivity pattern as essential for modulation of survival motor neuron (SMN) protein production, with such compounds demonstrating utility for treating spinal muscular atrophy [1]. In a distinct neurological application, thiazolyl piperidine derivatives bearing this same core linkage have been claimed as modulators of histamine H3 receptors, a target implicated in cognitive disorders and sleep-wake regulation [2]. By comparison, alternative piperidine-heteroaryl constructs with different heterocycles (e.g., pyridine, pyrimidine) or alternative linkage geometries (e.g., methylene-spaced, amine-bridged) exhibit divergent selectivity profiles and are optimized for entirely distinct target classes, such as O-GlcNAcase inhibition or sphingosine kinase modulation [3][4].

CNS therapeutics SMN protein H3 receptor

Hydroxymethyl Functional Handle Enables Diversification Not Possible with Methyl or Unsubstituted Analogs

The presence of a primary alcohol (hydroxymethyl) group at the piperidine 3-position provides a chemically tractable handle for further functionalization that is absent in structurally related analogs lacking this moiety. According to available chemical property data, the hydroxymethyl group in (1-(thiazol-2-yl)piperidin-3-yl)methanol can be oxidized to the corresponding carboxylic acid using agents such as potassium permanganate or chromium trioxide, enabling access to carboxylate derivatives suitable for amide coupling, esterification, or salt formation . In contrast, the structurally similar compound [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine bears an aminomethyl group, which engages in distinct reactivity (amine acylation, reductive amination, urea formation) and exhibits different basicity and hydrogen-bonding properties [1]. This functional group divergence dictates the available synthetic transformations and the physicochemical properties of downstream derivatives, thereby influencing their suitability for specific medicinal chemistry or agrochemical optimization campaigns.

Synthetic versatility Derivatization Functional group chemistry

Optimal Application Scenarios for Piperidin-3-yl(1,3-thiazol-2-yl)methanol


Core Building Block for Oomycete Fungicide Discovery Programs

This scaffold serves as the foundational template for developing novel oomycete fungicides targeting Phytophthora infestans (potato late blight), Plasmopara viticola (grape downy mildew), and Pseudoperonospora cubensis (cucumber downy mildew) [1]. A systematic SAR study demonstrated that optimized derivatives of this core scaffold achieve robust curative control of all three pathogens in field trials at dose rates of 20-30 g per hectare [2]. Researchers engaged in agrochemical discovery can leverage this validated scaffold as a starting point for bioisosteric replacement campaigns aimed at identifying next-generation fungicides with improved resistance profiles or environmental compatibility. The established field efficacy parameters provide a benchmark against which new analogs can be quantitatively compared.

Precursor for CNS-Targeted SMN Protein Modulator Development

Aryl-substituted thiazol-2-yl-piperidines containing the core connectivity of this scaffold have been patented as modulators of survival motor neuron (SMN) protein production, a validated therapeutic strategy for spinal muscular atrophy (SMA) [1]. The unsubstituted core compound serves as an ideal starting material for constructing focused libraries of aryl- or heteroaryl-substituted derivatives for SMN2 promoter activation screening. Procurement of this scaffold enables medicinal chemistry teams to systematically explore substitution patterns around the thiazole and piperidine rings to optimize potency, selectivity, and CNS penetration for SMA drug discovery programs.

Chiral Building Block for Enantioselective Synthesis

The presence of a stereocenter at the piperidine 3-position renders this compound chiral, distinguishing it from the achiral 4-position analog [1]. This stereochemical feature makes the compound valuable for asymmetric synthesis applications, including the preparation of enantiomerically enriched derivatives for chiral pool development or stereochemistry-activity relationship (SSAR) investigations. Synthetic chemistry laboratories requiring a chiral heterocyclic building block with orthogonal functional handles (thiazole for cross-coupling, alcohol for etherification/esterification, piperidine nitrogen for alkylation/arylation) will find this scaffold uniquely suited for generating diverse, stereochemically defined compound collections.

Diversification Platform via Hydroxymethyl Functional Handle

The primary alcohol moiety at the piperidine 3-position provides a tractable functional handle for derivatization that is absent in unsubstituted or alkyl-substituted analogs [1]. This handle can be exploited for oxidation to carboxylic acids, enabling subsequent amide coupling, esterification, or salt formation. The scaffold is thus well-suited for combinatorial chemistry and parallel synthesis workflows where the hydroxymethyl group serves as a versatile anchor point for introducing diverse substituents while maintaining the core piperidinyl thiazole pharmacophore. Procurement teams supporting hit-to-lead or lead optimization programs should prioritize this scaffold over analogs lacking this functional handle when synthetic versatility is a key requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidin-3-yl(1,3-thiazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.